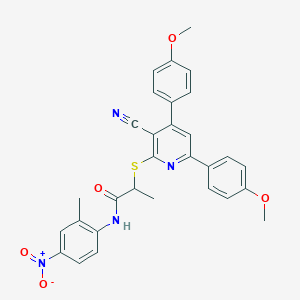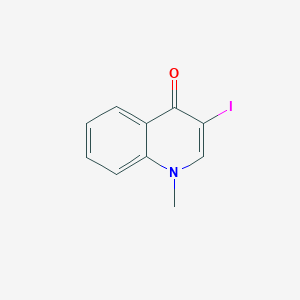
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves the reaction of piperazine with a propyl guanidine derivative. The reaction typically occurs in the presence of hydrochloric acid to form the trihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Wissenschaftliche Forschungsanwendungen
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can be compared to other similar compounds, such as:
1-(2-(Piperazin-1-yl)ethyl)guanidine trihydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(4-(Piperazin-1-yl)butyl)guanidine trihydrochloride: This compound has a butyl group instead of a propyl group.
1-(3-(Morpholin-4-yl)propyl)guanidine trihydrochloride: This compound has a morpholine ring instead of a piperazine ring.
These similar compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C8H22Cl3N5 |
|---|---|
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride |
InChI |
InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H |
InChI-Schlüssel |
OFKQHEQAKDKQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
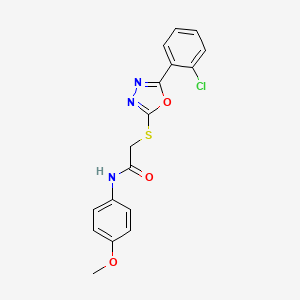
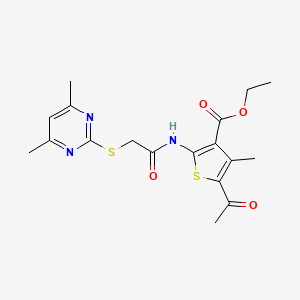
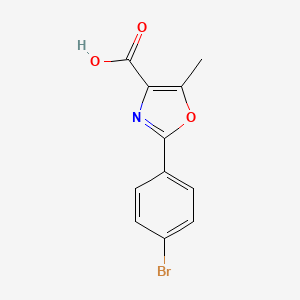

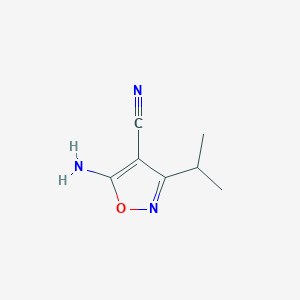
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
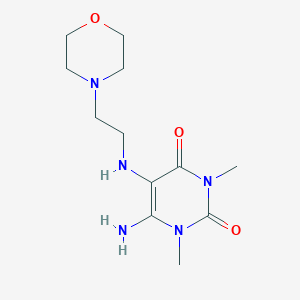
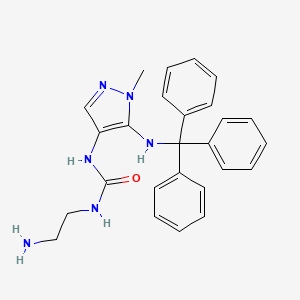
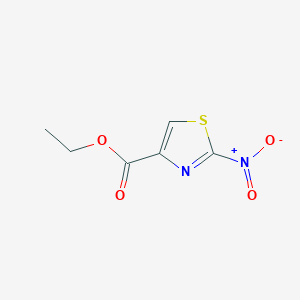
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
